2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(Morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a morpholine ring attached to an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with morpholine under specific conditions. One common method involves the use of a coupling reaction where isoindoline is reacted with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoindoline-2,3-dione derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Scientific Research Applications
2-(Morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-4-carbonyl)-2,3-dihydro-1H-isoindole
- 2-(Pyrrolidine-4-carbonyl)-2,3-dihydro-1H-isoindole
- 2-(Morpholine-4-carbonyl)-1H-isoindole
Uniqueness
2-(Morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole is unique due to the presence of the morpholine ring, which imparts specific chemical properties such as increased solubility and stability. This makes it a valuable compound in various applications, particularly in medicinal chemistry where these properties are advantageous for drug design and development.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(14-5-7-17-8-6-14)15-9-11-3-1-2-4-12(11)10-15/h1-4H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAOXXFGIVUNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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